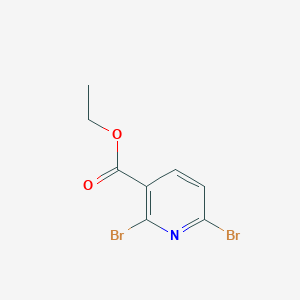
2,5-Bis-trifluoromethyl-benzoic acid ethyl ester, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2,5-Bis-trifluoromethyl-benzoic acid ethyl ester, 97% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals. In biochemistry, it has been used as a substrate for enzymes and as a ligand for proteins. In pharmacology, it has been used as a starting material for the synthesis of drugs and as a drug delivery vehicle.
Mécanisme D'action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzoic acid derivatives can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules, thereby altering their activity.
Biochemical Pathways
Benzoic acid derivatives are often involved in metabolic pathways, where they can undergo oxidation .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Bis-trifluoromethyl-benzoic acid ethyl ester. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s reactivity can be influenced by factors such as temperature and pH.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Bis-trifluoromethyl-benzoic acid ethyl ester, 97% has several advantages in laboratory experiments. It is a highly stable compound with a high solubility in most organic solvents, making it easy to work with. It is also a colorless, odorless, and tasteless compound, making it suitable for use in a variety of experiments. Furthermore, it is relatively inexpensive and readily available.
On the other hand, there are some limitations to using 2,5-Bis-trifluoromethyl-benzoic acid ethyl ester, 97% in laboratory experiments. It is a highly reactive compound, which can cause unwanted side reactions in some experiments. In addition, it can be toxic if ingested, and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 2,5-Bis-trifluoromethyl-benzoic acid ethyl ester, 97%. It may be used as a starting material for the synthesis of other compounds, such as pharmaceuticals, pesticides, and other specialty chemicals. It may also be used as a substrate for enzymes, as a ligand for proteins, and as a drug delivery vehicle. In addition, further research may be conducted to explore its potential use as an anti-inflammatory agent and to further investigate its biochemical and physiological effects.
Méthodes De Synthèse
2,5-Bis-trifluoromethyl-benzoic acid ethyl ester, 97% can be synthesized by a variety of methods. The most common method is the acid-catalyzed esterification of trifluoromethylbenzoic acid with ethyl alcohol. This reaction is carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, at a temperature of 70-80°C. The reaction is typically complete within 1-2 hours.
Propriétés
IUPAC Name |
ethyl 2,5-bis(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-2-19-9(18)7-5-6(10(12,13)14)3-4-8(7)11(15,16)17/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPOENCKRJUREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














